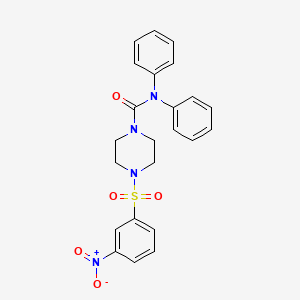

![molecular formula C24H19N3O4 B2954201 N-[5-(2,3-二氢-1,4-苯并二氧杂环-6-基)-1,3,4-恶二唑-2-基]-2,2-二苯基乙酰胺 CAS No. 851094-61-6](/img/structure/B2954201.png)

N-[5-(2,3-二氢-1,4-苯并二氧杂环-6-基)-1,3,4-恶二唑-2-基]-2,2-二苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

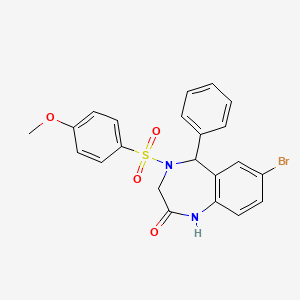

“N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide” is a compound that combines sulfonamide and benzodioxane fragments in its framework . It has been studied for its antibacterial potential, particularly for its biofilm inhibition activity against Escherichia coli and Bacillus subtilis .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis

The structures of the synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR, 13C NMR, and EI-MS . The presence of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in molecules was confirmed by the signals resonating at δ 150, 143, and 131 ppm for C-10, C-9, and C-6, respectively .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The reaction involves the use of 1,4-benzodioxane-6-amine, 4-bromobenzenesulfonyl chloride, and different alkyl/aralkyl halides .科学研究应用

抗菌和细胞毒性

恶二唑衍生物由于其显着的抗菌和细胞毒性而被广泛研究用于各种科学研究应用。Kaplancıklı 等人(2012 年)的一项研究合成了 5-取代-1,3,4-恶二唑啉-2-硫酮及其衍生物,显示出对铜绿假单胞菌的显着抗菌活性和抗念珠菌活性,特别是对于恶二唑环上具有 4-甲氧基苯氧基甲基部分的化合物。还评估了这些化合物的细胞毒性,揭示了对 NIH/3T3 细胞的多种活性,一些化合物表现出高细胞毒性(Kaplancıklı 等人,2012 年)。

新型吡唑整合恶二唑

在另一项研究中,Ningaiah 等人(2014 年)合成了一系列新型吡唑整合 1,3,4-恶二唑,对其进行了表征并评估了它们的抗菌活性。该研究确定了几种具有有效抗菌特性的化合物,其中化合物 7m 作为一种特别有效的剂,显示出对各种细菌和真菌菌株的显着抑制活性(Ningaiah 等人,2014 年)。

喹唑啉酮类似物的抗肿瘤活性

Al-Suwaidan 等人(2016 年)对恶二唑衍生物的抗肿瘤特性进行了进一步研究,他们设计并合成了一系列 3-苄基取代的-4(3H)-喹唑啉酮。评估了这些化合物的体外抗肿瘤活性,揭示了广谱抗肿瘤特性,一些衍生物比阳性对照 5-FU 强得多。该研究突出了恶二唑衍生物在癌症研究中的潜力,展示了它们有效抑制肿瘤细胞生长的能力(Al-Suwaidan 等人,2016 年)。

抗过敏剂

抗过敏剂的开发也看到了恶二唑衍生物的应用。Musser 等人(1984 年)制备了一系列 2-(2,3-二氢-2-氧代-1,3,4-恶二唑-5-基) 苯杂环,在抗原诱导的组胺释放测定中显示出良好的抑制活性,并且发现它们在被动皮肤过敏试验中具有口服活性。这些发现表明恶二唑衍生物作为新型抗过敏剂的潜力,为现有治疗方法提供了一种替代方案(Musser 等人,1984 年)。

安全和危害

作用机制

Target of Action

The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, which can have various effects on the body.

Mode of Action

The compound interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increased concentration of this neurotransmitter in the nervous system.

Biochemical Pathways

The affected biochemical pathway is the cholinergic pathway, which involves the transmission of signals in the nervous system through acetylcholine. By inhibiting cholinesterase enzymes, this compound disrupts the normal functioning of this pathway, leading to increased levels of acetylcholine .

Pharmacokinetics

Pharmacokinetic studies of similar compounds suggest that they are absorbed from the gastrointestinal tract and metabolized in the liver . The inactive compounds are then excreted through bile or feces. These properties impact the bioavailability of the compound, determining how much of it reaches the target site to exert its effect .

Result of Action

The molecular and cellular effects of the compound’s action include an increase in the concentration of acetylcholine in the nervous system due to the inhibition of cholinesterase enzymes . This can lead to various effects on the body, depending on the specific type of cholinesterase enzyme that is inhibited.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH of the environment can affect the compound’s solubility and therefore its absorption and distribution in the body . Additionally, factors such as temperature and light can affect the stability of the compound, potentially impacting its efficacy .

生化分析

Biochemical Properties

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cholinesterases and lipoxygenases . These interactions are primarily due to the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their activity. Additionally, the compound’s benzodioxin moiety allows it to interact with proteins involved in oxidative stress responses, potentially modulating their activity and contributing to its biochemical effects.

Cellular Effects

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling proteins, leading to alterations in gene expression and cellular metabolism . For instance, the compound can impact the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Additionally, it has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to downstream effects on cellular processes, such as reduced inflammation and oxidative stress . Furthermore, the compound can modulate gene expression by interacting with transcription factors, thereby influencing the expression of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

属性

IUPAC Name |

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O4/c28-22(21(16-7-3-1-4-8-16)17-9-5-2-6-10-17)25-24-27-26-23(31-24)18-11-12-19-20(15-18)30-14-13-29-19/h1-12,15,21H,13-14H2,(H,25,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXWYQPETAHLCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(E)-1-[(benzylamino)carbonyl]-2-(2-thienyl)ethenyl]-4-methylbenzamide](/img/structure/B2954120.png)

![4-{2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine](/img/structure/B2954127.png)

![7-Chloro-2-(4-methylthiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2954130.png)

![5-((3-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2954131.png)

![tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2954132.png)

![1-(Chloromethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2954133.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2954134.png)

![2-(3-Chlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2954136.png)

![N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2954137.png)